molecular formula C8H14Cl2N2O2 B6170830 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1158390-02-3

1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride

Cat. No. B6170830
CAS RN: 1158390-02-3
M. Wt: 241.1
InChI Key:
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Description

1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the CAS Number: 1158390-02-3 . It has a molecular weight of 241.12 . The IUPAC name for this compound is (3,4-dimethoxy-2-pyridinyl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2.2ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

DMPMA·2HCl has been studied for its potential therapeutic effects in various areas. In particular, it has been studied for its potential use in the treatment of neurological disorders, cancer, and inflammation. In animal models, DMPMA·2HCl has been shown to reduce inflammation, reduce tumor growth, and improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

The mechanism of action of DMPMA·2HCl is not yet fully understood. It is believed to act by modulating the activity of several neurotransmitters, including glutamate, serotonin, and dopamine. It is also believed to modulate the activity of several enzymes involved in the metabolism of these neurotransmitters, as well as other metabolic pathways.
Biochemical and Physiological Effects
DMPMA·2HCl has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce tumor growth, and improve cognitive function. It has also been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, as well as other metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using DMPMA·2HCl in laboratory experiments include its low toxicity and its ability to modulate multiple biochemical and physiological pathways. The limitations of using DMPMA·2HCl in laboratory experiments include its lack of specificity for certain pathways, which can lead to unpredictable results.

Future Directions

Future research on DMPMA·2HCl should focus on further elucidating its mechanism of action, as well as identifying potential therapeutic applications. Additionally, further research should be conducted to assess the safety and efficacy of DMPMA·2HCl in clinical trials. Other potential future directions include the development of more specific and selective compounds based on the structure of DMPMA·2HCl, as well as the development of new methods for synthesizing and purifying the compound.

Synthesis Methods

The synthesis of DMPMA·2HCl involves a two-step process. The first step involves the reaction of 3,4-dimethoxypyridine with methylamine in the presence of an acid catalyst. This reaction produces the aminopyridine intermediate, which is then reacted with hydrochloric acid to form the final product, DMPMA·2HCl.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride involves the reaction of 3,4-dimethoxypyridine with formaldehyde followed by reduction with sodium borohydride to yield 1-(3,4-dimethoxypyridin-2-yl)methanol. The methanol is then reacted with ammonia to form 1-(3,4-dimethoxypyridin-2-yl)methanamine, which is subsequently treated with hydrochloric acid to produce the dihydrochloride salt.", "Starting Materials": [ "3,4-dimethoxypyridine", "Formaldehyde", "Sodium borohydride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "3,4-dimethoxypyridine is reacted with formaldehyde in the presence of a catalyst to yield 1-(3,4-dimethoxypyridin-2-yl)methanol.", "The methanol is then reacted with ammonia in the presence of a catalyst to form 1-(3,4-dimethoxypyridin-2-yl)methanamine.", "1-(3,4-dimethoxypyridin-2-yl)methanamine is treated with hydrochloric acid to produce the dihydrochloride salt of the compound." ] }

CAS RN

1158390-02-3

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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